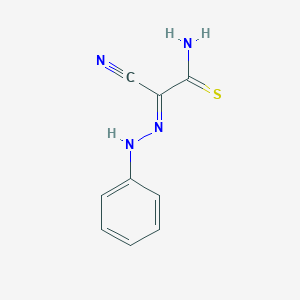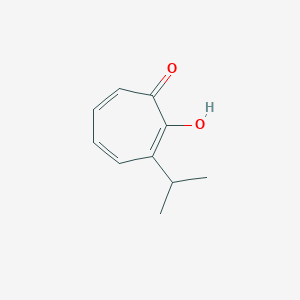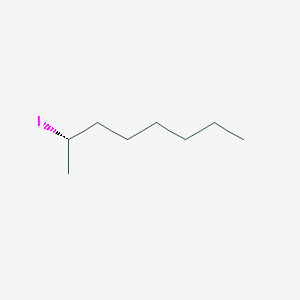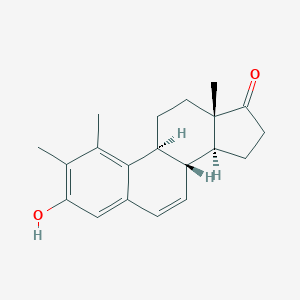
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- is a steroid hormone commonly known as estriol. It is a metabolite of estradiol and estrone, and it is the weakest of the three estrogens. Estriol is produced mainly by the placenta during pregnancy, and it is also present in small amounts in non-pregnant women and men.
Wirkmechanismus
Estriol exerts its effects by binding to estrogen receptors (ERs) in target tissues. It has a higher affinity for ERβ than ERα, which may explain its weaker estrogenic activity compared to estradiol. Estriol also has antiestrogenic effects by inhibiting the activity of ERα. Estriol can modulate gene expression, cell proliferation, and differentiation in various tissues.
Biochemische Und Physiologische Effekte
Estriol has been shown to have a variety of biochemical and physiological effects in different tissues. In the female reproductive system, estriol promotes the growth and development of the uterus, vagina, and breasts. It also stimulates the production of cervical mucus and the contraction of uterine smooth muscle. In the bone, estriol has been shown to increase bone mineral density and reduce the risk of fractures. In the brain, estriol has neuroprotective effects and may improve cognitive function. Estriol also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Estriol has several advantages for laboratory experiments. It is readily available and relatively inexpensive compared to other estrogens. Estriol is also less potent than other estrogens, which allows for a wider range of concentrations to be used in experiments. However, estriol has a short half-life and is rapidly metabolized in the liver, which may limit its effectiveness in some experiments. Estriol is also less well-studied than other estrogens, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on estriol. One area of interest is the potential use of estriol in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Estriol has been shown to have immunomodulatory effects, which may make it a promising therapeutic option for these conditions. Another area of interest is the potential use of estriol in the prevention of preterm labor. Estriol has been shown to be a reliable predictor of preterm labor, and further research may help to develop interventions to prevent preterm birth. Additionally, research on the neuroprotective effects of estriol may lead to the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
Estriol is a steroid hormone with potential therapeutic applications in various medical conditions. It is synthesized from estrone or estradiol through a series of chemical reactions and exerts its effects by binding to estrogen receptors in target tissues. Estriol has several advantages for laboratory experiments, including its availability and low cost, but it also has limitations, such as its short half-life and limited research. Future research on estriol may lead to the development of new treatments for autoimmune diseases, preterm labor, and neurodegenerative diseases.
Synthesemethoden
Estriol can be synthesized from estrone or estradiol through a series of chemical reactions. The most common method is the reduction of estrone or estradiol with sodium borohydride or lithium aluminum hydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified by chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Estriol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Estriol has been investigated for the treatment of menopausal symptoms, osteoporosis, multiple sclerosis, and other autoimmune diseases. It has also been studied for its role in pregnancy, including the prevention of preterm labor and fetal brain development.
Eigenschaften
CAS-Nummer |
1818-09-3 |
|---|---|
Produktname |
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- |
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3-hydroxy-1,2,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H24O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h4-5,10,14-16,21H,6-9H2,1-3H3/t14-,15+,16+,20+/m1/s1 |
InChI-Schlüssel |
WLTAJCTYSYYMOI-OLPIVMHESA-N |
Isomerische SMILES |
CC1=C(C=C2C=C[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
Kanonische SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
Synonyme |
3-Hydroxy-1,2-dimethylestra-1,3,5(10),6-tetren-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



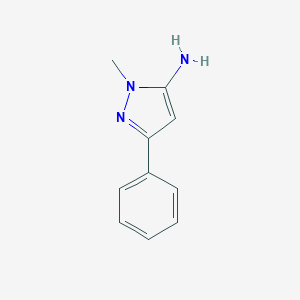

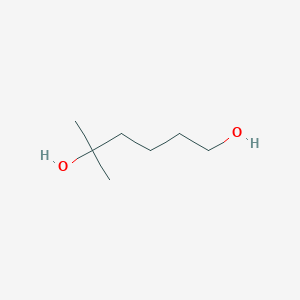
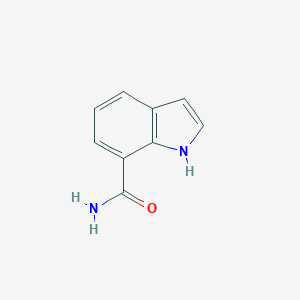
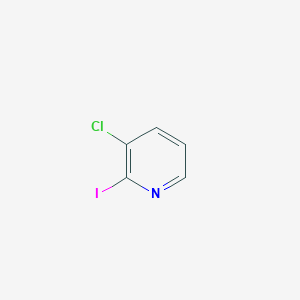
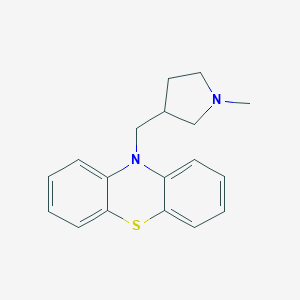
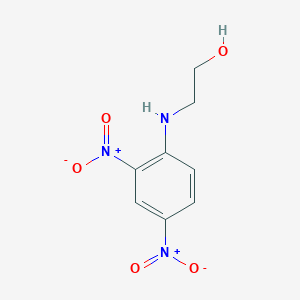
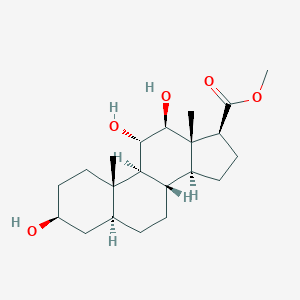
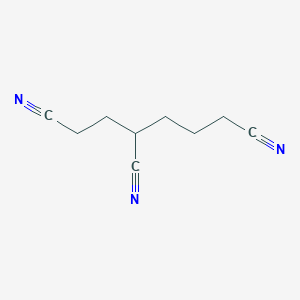
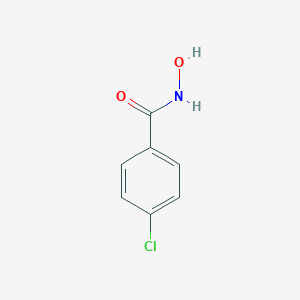
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
